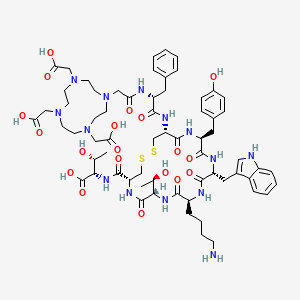
1-(1,3-Dichloropropan-2-yl)phthalazine
Vue d'ensemble
Description
1-(1,3-Dichloropropan-2-yl)phthalazine, also known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DCPP is a phthalazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
1-(1,3-Dichloropropan-2-yl)phthalazine acts as a voltage-gated sodium channel blocker, which inhibits the influx of sodium ions into the cells, leading to the suppression of neuronal excitability. It also acts as a calcium channel blocker, which inhibits the influx of calcium ions into the cells, leading to the suppression of neurotransmitter release. This compound has been found to have a higher affinity for the sodium channel than the calcium channel.
Biochemical and Physiological Effects:
This compound has been found to have anticonvulsant, antihypertensive, and anti-inflammatory effects. It has also been found to improve cognitive function and memory. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-Dichloropropan-2-yl)phthalazine has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, its low yield and high cost limit its use in large-scale experiments.
Orientations Futures
1-(1,3-Dichloropropan-2-yl)phthalazine has several potential future directions, including its use in the treatment of central nervous system disorders, such as Alzheimer's disease and Parkinson's disease. It can also be used as a lead compound for the synthesis of new anticonvulsant, antihypertensive, and anti-inflammatory drugs. Further research is needed to determine the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
1-(1,3-Dichloropropan-2-yl)phthalazine has been studied for its potential applications in the field of medicine. It has been found to have anticonvulsant, antihypertensive, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system disorders.
Propriétés
IUPAC Name |
1-(1,3-dichloropropan-2-yl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-9(6-13)11-10-4-2-1-3-8(10)7-14-15-11/h1-4,7,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXULKMOOBKQMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C(CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297108 | |
| Record name | 1-(1,3-dichloropropan-2-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17998-09-3 | |
| Record name | NSC114087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-dichloropropan-2-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-imidazo[4,5-c]pyridazin-4-amine](/img/structure/B3348529.png)








